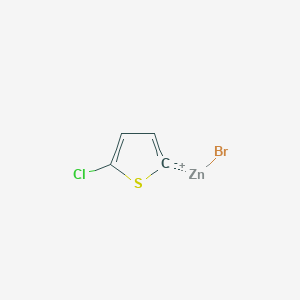

5-Chloro-2-thienylzinc bromide

描述

Historical Context and Evolution of Organozinc Chemistry

The field of organometallic chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324), by heating ethyl iodide with zinc metal. digitellinc.comwikipedia.org This discovery was a cornerstone in the development of the theory of valence. digitellinc.comillinois.edu Frankland's initial work revealed that these compounds were volatile, colorless liquids that were highly reactive and spontaneously combusted in air, necessitating the use of air-free techniques for their preparation. wikipedia.orgacs.org

Throughout the latter half of the 19th century, the synthetic applications of organozinc reagents were expanded by several notable chemists. Aleksandr Mikhailovich Butlerov and his students pioneered the synthesis of tertiary alcohols from acid chlorides and alkylzinc reagents. digitellinc.comillinois.edu This work was further extended by others to include aldehydes and esters as carbonyl components. digitellinc.com Another significant milestone was the development of the Reformatsky reaction by Sergei Nikolaevich Reformatskii, which utilized an α-halocarboxylate ester with zinc to form β-hydroxy esters. digitellinc.com

Despite these early advances, organozinc reagents were largely overshadowed for many years by the more reactive Grignard and organolithium reagents that emerged later. researchgate.netacs.org However, the moderate reactivity of organozinc compounds, once seen as a limitation, has become a significant advantage in modern organic synthesis. Their lower reactivity leads to higher functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. researchgate.net This has led to a renaissance in organozinc chemistry, with these reagents now being recognized as crucial for a wide range of chemical transformations. researchgate.netacs.org

Overview of Heteroarylzinc Reagents, with a Focus on Thienylzinc Derivatives

Heteroarylzinc reagents are a subclass of organozinc compounds where the organic group attached to the zinc is a heterocyclic aromatic ring. These reagents are of immense importance as they provide a direct route to functionalized heterocyclic compounds, which are common structural motifs in pharmaceuticals and biologically active molecules. mdpi.comnih.gov The preparation of heteroarylzinc reagents can be achieved through several methods, including the direct insertion of highly activated zinc into a heteroaryl halide. beilstein-journals.orgmdpi.com The presence of lithium chloride has been found to greatly facilitate this insertion, often avoiding the need for more expensive forms of activated zinc. beilstein-journals.org

Among the various types of heteroarylzinc reagents, thienylzinc derivatives have garnered significant attention. Thiophene (B33073) and its derivatives are key building blocks in materials science and medicinal chemistry. The use of thienylzinc reagents in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, provides an efficient method for synthesizing substituted thiophenes. mdpi.comthieme-connect.de For instance, 2-thienylzinc halides can be coupled with various aryl and heteroaryl halides to produce the corresponding biaryl structures. mdpi.comnih.gov This methodology is highly effective, proceeding under mild conditions and giving good to high yields of the desired products. thieme-connect.deresearchgate.net The reactivity of these reagents allows for the construction of complex heteroaryl systems that would be challenging to assemble using other synthetic methods. mdpi.com

Academic Research Landscape of 5-Chloro-2-thienylzinc Bromide within Organometallic Chemistry

This compound is a specific heteroarylzinc reagent that serves as a valuable building block in organic synthesis. It is typically supplied as a solution in tetrahydrofuran (B95107) (THF).

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 312624-22-9 | sigmaaldrich.com |

| Molecular Formula | C₄H₂BrClSZn | sigmaaldrich.comfluorochem.co.uk |

| Molecular Weight | 262.87 g/mol | sigmaaldrich.com |

| Typical Form | 0.5 M solution in THF | riekemetals.comsigmaaldrich.comscientificlabs.co.uk |

| Density | ~0.984 g/mL at 25 °C | sigmaaldrich.comscientificlabs.co.ukaksci.com |

| InChI Key | JDNCCOADOLDIAQ-UHFFFAOYSA-M | sigmaaldrich.comscientificlabs.co.uk |

Research into this compound has highlighted its utility in sophisticated cross-coupling reactions. It is frequently employed as a nucleophile in palladium-catalyzed Negishi couplings to introduce the 5-chloro-2-thienyl moiety into various molecular scaffolds. For example, in a study aimed at developing catalysts with very high efficiency, this compound was not the primary focus but related thienylzinc reagents were shown to participate in reactions with exceptionally high turnover numbers (TONs). arkat-usa.org Specifically, 2-thienylzinc bromide was coupled with 1-iodo-4-nitrobenzene (B147127) using a PEPPSI-IPent catalyst, achieving a high TON and demonstrating the efficiency of such couplings. arkat-usa.org

In the field of medicinal chemistry, this compound has been used as a key reagent in the synthesis of complex target molecules. One patent describes its use in a Negishi coupling with 11-chloro-dibenzo[b,f] wikipedia.orgCurrent time information in Bangalore, IN.thiazepine-8-carboxylic acid isobutylamide to produce a cannabinoid receptor (CB-1) modulating compound. google.com Similarly, research on purine (B94841) nucleoside phosphorylase substrates involved the palladium-mediated cross-coupling of various organozinc halides, including aryl (phenyl, 2-thienyl)zinc halides, with 6-chloropurine (B14466) nucleosides to create a library of C-6 substituted purine ribosides for biological evaluation. nih.gov These examples underscore the role of this compound and its close analogs as reliable and effective reagents in the synthesis of functional materials and potential therapeutics.

Structure

3D Structure of Parent

属性

IUPAC Name |

bromozinc(1+);5-chloro-2H-thiophen-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIICBFYMXBZSTF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]SC(=C1)Cl.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClSZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 5 Chloro 2 Thienylzinc Bromide

Direct Oxidative Addition Approaches

Direct oxidative addition involves the insertion of a zinc metal species into the carbon-halogen bond of an organohalide. The reactivity of the zinc is a critical factor in the success of these reactions, often necessitating the use of highly activated forms of the metal or electrochemical assistance.

The direct insertion of standard zinc metal into the carbon-bromine bond of 5-chloro-2-bromothiophene is typically sluggish. To overcome this, highly reactive zinc, commonly known as Rieke Zinc, is employed. Rieke Zinc is prepared by the reduction of zinc salts, such as zinc chloride, with a potent reducing agent like lithium or sodium, which results in a finely divided, high-surface-area metallic powder with significantly enhanced reactivity. nih.govriekemetals.com

This activated zinc readily undergoes oxidative addition to a variety of aryl and vinyl halides, including heteroaromatic systems, under mild conditions. riekemetals.com The reaction with 5-chloro-2-bromothiophene proceeds by selectively inserting into the more labile carbon-bromine bond, leaving the carbon-chlorine bond intact. This selectivity is a key advantage of this method. The process is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at or below room temperature. The resulting 5-Chloro-2-thienylzinc bromide is formed in solution and can be used directly in subsequent reactions. A significant advantage of this method is its tolerance to various functional groups that might be incompatible with the preparation of more reactive organolithium or Grignard reagents. riekemetals.com

Table 1: Representative Reaction Conditions for Rieke Zinc Method

| Parameter | Condition | Notes |

|---|---|---|

| Zinc Source | Rieke Zinc (from ZnCl₂) | Highly active, prepared in situ or purchased. |

| Precursor | 5-Chloro-2-bromothiophene | The C-Br bond is selectively cleaved over the C-Cl bond. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions are essential. |

| Temperature | 0 °C to Room Temperature | Mild conditions preserve functional groups. |

| Reaction Time | 1-4 hours | Typically monitored by TLC or GC analysis of quenched aliquots. |

Electrochemical synthesis represents an alternative, "green" approach for the generation of organometallic reagents. researchgate.netresearchgate.net This method avoids the need for chemical reducing agents by using electrons supplied from an external circuit to facilitate the reaction. In the context of preparing thienylzinc bromides, the process typically involves the reduction of a sacrificial zinc anode in the presence of the organohalide precursor in a suitable electrolyte solution.

For the synthesis of this compound, a sacrificial zinc anode would be oxidized to Zn²⁺, which then reacts with the 5-chloro-2-bromothiophene at the cathode. This electrochemical approach can offer high efficiency and can be performed under mild conditions. researchgate.net While specific reports detailing the electrochemical synthesis of this compound are not prevalent, the general principles of electrosynthesis support its feasibility as a modern and environmentally conscious alternative to traditional chemical reduction methods.

Transmetallation Strategies for this compound Synthesis

Transmetallation involves the exchange of a metal from one organometallic compound to another. This is a common and powerful strategy for preparing organozinc reagents from more reactive organometallic precursors, such as organolithium or Grignard reagents.

This two-step method begins with the generation of an organolithium intermediate. 5-Chloro-2-lithiothiophene can be prepared from 5-chloro-2-bromothiophene via a halogen-metal exchange reaction, typically using an alkyllithium reagent like n-butyllithium at low temperatures (-78 °C) in an ethereal solvent.

Once the organolithium species is formed, it is treated with a zinc halide, most commonly anhydrous zinc bromide (ZnBr₂). The transmetallation reaction occurs rapidly, wherein the more electropositive lithium is replaced by zinc to yield the desired this compound and lithium bromide as a byproduct. This method is highly reliable but requires stringent anhydrous and low-temperature conditions to manage the high reactivity of the organolithium intermediate.

Table 2: General Protocol for Organolithium Transmetallation

| Step | Reagents | Typical Conditions |

|---|---|---|

| 1. Lithiation | 5-Chloro-2-bromothiophene, n-Butyllithium | THF or Diethyl ether, -78 °C |

| 2. Transmetallation | Zinc Bromide (ZnBr₂) | -78 °C to Room Temperature |

A closely related and often more practical approach involves the use of a Grignard reagent. The required intermediate, 5-chloro-2-thienylmagnesium bromide, can be prepared by the direct reaction of 5-chloro-2-bromothiophene with magnesium turnings in a solvent like THF. rsc.orgorgsyn.org The formation of the Grignard reagent is a standard procedure in organic chemistry. rsc.org

Following its formation, the Grignard reagent is then subjected to transmetallation with zinc bromide. This metal exchange proceeds smoothly due to the difference in electronegativity between magnesium and zinc, affording this compound and magnesium bromide. This Grignard-based route is often preferred over the organolithium method as Grignard reagents are generally less basic and can be prepared under less demanding temperature conditions, although strict anhydrous conditions are still necessary.

Catalytic Activation Methods for Zincation

To circumvent the need for highly activated Rieke Zinc while still utilizing more economical zinc dust, catalytic methods have been developed. These strategies employ transition metal catalysts, such as cobalt or nickel complexes, to facilitate the oxidative addition of zinc to the organohalide. rsc.orgrsc.orgnih.gov

In a typical procedure, a mixture of 5-chloro-2-bromothiophene and zinc dust is treated with a catalytic amount of a transition metal salt, for instance, cobalt(II) bromide or nickel(II) chloride. nih.gov The proposed mechanism involves the reduction of the transition metal salt by zinc dust to a low-valent species. This highly reactive low-valent metal complex then undergoes oxidative addition with the 5-chloro-2-bromothiophene. A subsequent transmetallation with another atom of zinc regenerates the catalytic species and produces the final this compound product. This catalytic approach is gaining traction as it combines the operational simplicity of direct zincation with the use of inexpensive and readily available zinc dust.

Cobalt-Catalyzed Preparation of Arylzinc and Thienylzinc Compounds from Halides

The direct synthesis of arylzinc and thienylzinc compounds from their corresponding halides has been significantly advanced through the use of transition metal catalysis, with cobalt emerging as a cost-effective and efficient catalyst. A notable chemical method involves the activation of aryl or thienyl bromides by low-valent cobalt species generated from the reduction of a cobalt halide with zinc dust. acs.orgresearchgate.net This approach allows for the preparation of a variety of functionalized arylzinc and thienylzinc species under mild conditions. acs.orgresearchgate.net

An alternative electrochemical approach utilizes a sacrificial zinc anode in the presence of a cobalt halide catalyst. organic-chemistry.org This process involves the electroreduction of aryl halides in a one-compartment cell, providing the corresponding organozinc species in good yields. organic-chemistry.org The cobalt-pyridine complexes formed in situ are effective in activating the aryl halides for the zinc insertion. organic-chemistry.org This method is particularly effective for aryl bromides and those bearing electron-withdrawing groups. organic-chemistry.org

The general applicability of cobalt catalysis for these transformations is highlighted by the successful synthesis of various substituted arylzinc and thienylzinc reagents. For instance, the cobalt-catalyzed reaction of 3-bromothiophene with zinc dust in acetonitrile proceeds efficiently to yield 3-thienylzinc bromide. acs.org This methodology is expected to be directly applicable to the synthesis of this compound from 2-bromo-5-chlorothiophene.

Table 1: Cobalt-Catalyzed Synthesis of Aryl- and Thienylzinc Bromides

| Starting Material | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| 4-Bromobenzonitrile | CoBr₂ / Zn dust | Acetonitrile | 95 |

| Ethyl 4-bromobenzoate | CoBr₂ / Zn dust | Acetonitrile | 92 |

| 3-Bromothiophene | CoBr₂ / Zn dust | Acetonitrile | 88 |

| 2-Bromopyridine | CoCl₂ / Pyridine / Zn anode | DMF | 85 |

Role of Additives and Solvents in Enhancing Zinc Insertion Reactivity

The efficiency of the direct zinc insertion into organic halides is critically influenced by the choice of additives and solvents. Lithium chloride (LiCl) has been identified as a key additive that significantly accelerates the formation of organozinc reagents. organic-chemistry.org The primary role of LiCl is to solubilize the organozinc intermediates as they form on the surface of the metallic zinc, thereby exposing fresh zinc surface for reaction. nih.gov This prevents passivation of the zinc metal and leads to higher yields and faster reaction rates. organic-chemistry.orgnih.gov The use of LiCl in tetrahydrofuran (THF) has enabled the simple and high-yielding preparation of a broad range of functionalized aryl- and heteroarylzinc reagents at room temperature. organic-chemistry.org

The choice of solvent also plays a crucial role in the synthesis of organozinc compounds. Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are commonly employed. acs.orgorganic-chemistry.orgnih.govnih.gov These solvents are capable of solvating the organozinc species, which is essential for the reaction to proceed. Mechanistic studies have revealed that polar solvents can accelerate the oxidative addition of the organic halide to the zinc metal surface. nih.gov For instance, the synthesis of organozinc reagents is more efficient in polar aprotic solvents like DMSO and DMF compared to less polar solvents. nih.gov In the context of cobalt-catalyzed reactions, acetonitrile has been shown to be an effective solvent for the preparation of arylzinc species from aryl bromides. acs.org

Table 2: Effect of Additives and Solvents on the Synthesis of Phenylzinc Bromide

| Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | None | 25 | 24 | <10 |

| THF | LiCl | 25 | 2 | >95 |

| DMF | None | 25 | 4 | 85 |

Flow Chemistry Techniques for In Situ Generation of Organozinc Reagents, including Thienylzinc Variants

The inherent instability and sensitivity of many organozinc reagents present challenges for their synthesis, storage, and handling in traditional batch processes. Flow chemistry offers a compelling solution to these issues by enabling the on-demand, in situ generation of these valuable intermediates. nih.govnih.gov In a typical flow setup for organozinc synthesis, a solution of the organic halide is passed through a heated column packed with metallic zinc. nih.govresearchgate.net This continuous process allows for precise control over reaction parameters such as temperature and residence time, leading to reproducible and high-yielding syntheses. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis of Organozinc Reagents

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reagent Stability | Potential for decomposition during storage | Generated and used in situ, minimizing decomposition |

| Safety | Handling of potentially pyrophoric reagents | Hazardous reagents are generated and consumed in a closed system |

| Scalability | Can be challenging to scale up exotherms | Readily scalable by extending reaction time or using larger reactors |

| Reproducibility | Can vary between batches | Highly reproducible due to precise control of parameters |

| Reaction Time | Often requires several hours | Typically much shorter residence times |

Reactivity and Mechanistic Investigations of 5 Chloro 2 Thienylzinc Bromide in Organic Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

5-Chloro-2-thienylzinc bromide is a versatile nucleophilic partner in cross-coupling reactions, enabling the formation of bonds to various sp²-hybridized carbon centers. The reactivity of the carbon-zinc bond is harnessed by transition metal catalysts, primarily palladium and nickel, to achieve efficient bond construction.

Palladium-Catalyzed Cross-Couplings

Palladium complexes are highly effective catalysts for mediating the reaction between this compound and a range of electrophiles. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Negishi coupling stands as a principal application for this compound. This reaction facilitates the synthesis of 2-aryl- and 2-heteroaryl-5-chlorothiophenes, which are valuable scaffolds in medicinal chemistry and materials science. In a documented application, this compound was successfully coupled with an imidoyl chloride, a class of heteroaryl halide analogues, in the presence of a palladium catalyst. organic-chemistry.orgnih.gov The reaction, catalyzed by dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), proceeded efficiently at room temperature in tetrahydrofuran (B95107) (THF), yielding the desired product in high yield. organic-chemistry.orgnih.gov

This specific transformation highlights the utility of the reagent in constructing complex molecular frameworks. The reaction conditions reported demonstrate a practical approach to forging a carbon-carbon bond between the thiophene (B33073) ring and a nitrogen-containing heterocyclic system. organic-chemistry.orgnih.gov

| Electrophile | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Imidoyl chloride derivative | PdCl₂(PPh₃)₂ (10 mol%) | THF | Room Temperature, 30 min | 84 | organic-chemistry.orgnih.gov |

Following an extensive review of scientific literature, no specific examples or detailed research findings were identified for the palladium-catalyzed coupling of this compound with vinyl halides or alkenyl electrophiles. While the Negishi coupling is broadly applicable to such electrophiles, dedicated studies involving this particular organozinc reagent are not available in the reviewed sources.

There is a lack of specific studies in the reviewed scientific literature concerning the stereoselective and regioselective aspects of palladium-catalyzed cross-coupling reactions involving this compound. The regioselectivity is generally dictated by the fixed positions of the chloro and zinc-bromide substituents on the thiophene ring, directing coupling to the C2 position. However, detailed investigations into factors influencing stereoselectivity in reactions with chiral or prochiral electrophiles have not been reported for this specific reagent.

Nickel-Catalyzed Cross-Couplings

Nickel catalysts offer a more cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. They are particularly effective for activating less reactive electrophiles like aryl chlorides.

Despite the general utility of nickel catalysts in C-C bond formation with organozinc reagents, a thorough search of the scientific literature did not yield specific examples or detailed research findings on the application of this compound in nickel-catalyzed cross-coupling reactions. While the reactivity of related thienylzinc reagents in such transformations is known, specific data for the 5-chloro substituted variant is not documented in the available sources.

Copper-Mediated and Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions provide a well-established method for forming ketones from acyl electrophiles and organometallic reagents. nih.gov In this context, this compound can serve as the organometallic nucleophile, reacting with various acid chlorides in the presence of a copper catalyst to yield the corresponding thienyl ketones.

The general transformation involves the reaction of the organozinc compound with an acid chloride, facilitated by a copper catalyst. While the specific use of this compound is a direct application of this general principle, detailed studies often focus on broader classes of organozinc reagents. The reaction mechanism is believed to proceed through a catalytic cycle where an active alkyl–copper intermediate is generated. This intermediate then reacts with the acid chloride electrophile. nih.gov For example, in the related copper-catalyzed borylacylation of alkenes, an alkyl-copper species generated via borylcupration is shown to react directly with acid chlorides. nih.gov This suggests a plausible pathway for the acylation of thienylzinc bromide where a thienyl-copper species is the key intermediate that reacts with the acid chloride.

Table 1: Illustrative Copper-Catalyzed Acylation of Organometallic Reagents

| Organometallic Reagent | Acid Chloride | Catalyst System | Product Type | Reference |

| Organozinc Reagent | Benzoyl Chloride | Cu(I) salt | Aryl Ketone | nih.gov |

| Grignard Reagent | Acetyl Chloride | Cu(I) salt | Alkyl Ketone | nih.gov |

Copper-based catalytic systems are highly effective for the conjugate addition (Michael addition) of organometallic reagents to α,β-unsaturated carbonyl compounds. beilstein-journals.org this compound can be employed as a soft nucleophile in these reactions to form a new carbon-carbon bond at the β-position of the Michael acceptor.

This transformation is valuable for synthesizing a wide range of functionalized molecules. The reaction typically involves combining the thienylzinc reagent and the unsaturated carbonyl compound (e.g., an enone or enoate) in the presence of a catalytic amount of a copper salt, often in combination with a chiral ligand for enantioselective variants. beilstein-journals.org

The generally accepted mechanism involves the formation of a copper-thienyl intermediate via transmetalation from the zinc reagent to the copper catalyst. This organocopper species then adds to the β-carbon of the activated alkene, generating a copper enolate. This enolate is subsequently protonated (or reacts with another electrophile) during workup to yield the final 1,4-addition product. beilstein-journals.org The use of various chiral phosphine-based ligands has enabled high levels of enantioselectivity in these additions. beilstein-journals.org

Table 2: Examples of Copper-Catalyzed Conjugate Additions

| Organometallic Reagent | Michael Acceptor | Catalyst/Ligand | Product | Reference |

| Diorganozinc | Cyclohexenone | Cu(OTf)2 / Phosphoramidite | 3-(Organo)cyclohexanone | beilstein-journals.org |

| Grignard Reagent | α,β-Unsaturated Thioester | CuI / TolBINAP | β-(Organo)thioester | beilstein-journals.org |

Cobalt-Catalyzed Transformations

Cobalt complexes have emerged as cost-effective and efficient catalysts for cross-coupling reactions, providing a complementary approach to more common palladium and nickel systems. researchgate.netacs.org this compound can be effectively coupled with a variety of halogenated electrophiles, including (hetero)aryl halides and alkynyl bromides, using a simple cobalt catalyst. nih.govnih.gov

A typical catalytic system involves cobalt(II) chloride (CoCl2) in combination with a ligand, such as 2,2'-bipyridine. nih.gov These conditions facilitate the coupling of functionalized primary and secondary alkylzinc reagents with (hetero)aryl halides. nih.govresearchgate.net The reaction demonstrates broad substrate scope and functional group tolerance. researchgate.net For instance, couplings with substituted cycloalkylzinc reagents have been shown to proceed with high diastereoselectivity. nih.govnih.gov The extension of this methodology to alkynyl bromides also provides a straightforward route to alkylated alkynes. nih.gov

Table 3: Cobalt-Catalyzed Cross-Coupling of Organozinc Reagents with Halides

| Organozinc Reagent | Halogenated Electrophile | Catalyst System | Yield (%) | Reference |

| Cyclohexylzinc iodide | 6-Bromonicotinonitrile | 10% CoCl2, 20% bipyridine | 80 | nih.gov |

| (2-(1,3-Dioxan-2-yl)ethyl)zinc chloride | (Bromoethynyl)benzene | 10% CoCl2, 20% bipyridine | 55 | nih.gov |

| Secondary alkylzinc reagent | 2-Bromopyridine | 10% CoCl2, 20% bipyridine | 75 | researchgate.net |

The mechanisms of cobalt-catalyzed cross-coupling reactions are often distinct from those of palladium and nickel. While various catalytic cycles have been proposed, including Co(I)/Co(III) and Co(0)/Co(II), many cobalt-catalyzed reactions involving organozinc reagents are believed to involve radical intermediates generated through single electron transfer (SET) processes. researchgate.netacs.org

One proposed mechanism involves the reduction of the Co(II) precatalyst by the organozinc reagent to generate a catalytically active Co(I) species. researchgate.net This Co(I) complex can then undergo oxidative addition with the halogenated electrophile to form a Co(III) intermediate. Subsequent transmetalation with the organozinc reagent, followed by reductive elimination, would yield the cross-coupled product and regenerate the Co(I) catalyst, completing a Co(I)/Co(III) cycle. researchgate.netresearchgate.net

Alternatively, a SET pathway can be initiated by a low-valent cobalt species. For example, a cobalt complex might transfer a single electron to the alkyl or aryl halide, generating a radical anion that fragments into a radical and a halide anion. researchgate.net This radical can then recombine with a cobalt species to form an organocobalt intermediate, which proceeds to the product via reductive elimination. researchgate.net The specific operative pathway can be influenced by the nature of the reactants, ligands, and reaction conditions. acs.orgresearchgate.net Mechanistic studies, including kinetic experiments and DFT calculations, support the involvement of various cobalt oxidation states and radical pathways in these transformations. acs.orgresearchgate.net For instance, in some cobalt-catalyzed reactions, the formation of a Co(I) species is crucial, and the reaction proceeds via a radical Co(I)/Co(II)/I catalytic pathway. acs.org

Uncatalyzed and Stoichiometric Reactions of Thienylzinc Bromide

Organozinc halides, including this compound, are valued for their ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, often without the need for a transition metal catalyst. Their reactivity is influenced by the nature of the organic group, the halogen, and the electrophile involved in the reaction.

Direct Additions to Carbonyl and Imine Electrophiles

While extensive research has focused on the transition-metal-catalyzed cross-coupling reactions of organozinc reagents, their direct, uncatalyzed addition to polar π-bonds, such as those in carbonyls and imines, is a fundamental transformation. These reactions proceed through a nucleophilic attack of the carbanionic portion of the organozinc reagent on the electrophilic carbon of the carbonyl or imine.

Detailed studies specifically documenting the uncatalyzed, stoichiometric addition of this compound to a wide range of carbonyl and imine electrophiles are not extensively reported in publicly available literature. However, the general reactivity of organozinc halides suggests that such additions are feasible. The polarity of the carbon-zinc bond allows the thienyl group to act as a nucleophile, attacking the electrophilic carbon of the carbonyl or imine. The reaction with a carbonyl compound would yield a secondary or tertiary alcohol upon acidic workup, while the reaction with an imine would produce an amine. The presence of the electron-withdrawing chloro group on the thiophene ring may influence the nucleophilicity of the organozinc reagent and, consequently, its reactivity in these addition reactions.

Reactions with Sulfonyl Electrophiles for Heterocyclic Sulfonamide Synthesis

A significant application of thienylzinc reagents is in the synthesis of heterocyclic sulfonamides, a class of compounds with considerable importance in medicinal chemistry. Research has demonstrated that heteroarylzinc reagents can react with sulfonyl electrophiles to form sulfonyl chlorides, which are then readily converted to sulfonamides.

In a notable synthetic approach, less electron-rich heteroarylzinc reagents have been shown to react with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) in the absence of a transition metal catalyst. This reaction proceeds via the formation of a heteroaryl sulfonyl chloride intermediate, which is subsequently trapped in situ with an amine to yield the desired sulfonamide. Given that this compound is a less electron-rich heteroarylzinc reagent due to the presence of the chloro substituent, it is expected to follow this reaction pathway.

The proposed mechanism involves the nucleophilic attack of the thienylzinc reagent on the sulfur atom of TCPC, leading to the displacement of the 2,4,6-trichlorophenoxide leaving group and the formation of 5-chloro-2-thiophenesulfonyl chloride. This intermediate is not isolated but is immediately reacted with a primary or secondary amine to afford the corresponding N-substituted-5-chloro-2-thiophenesulfonamide. This method provides a direct and efficient route to a variety of thiophene-based sulfonamides.

The following table illustrates the expected products from the reaction of this compound with TCPC and subsequent treatment with various amines, based on the established reactivity of similar heteroarylzinc reagents.

| Amine | Expected Sulfonamide Product |

| Ammonia | 5-chloro-2-thiophenesulfonamide |

| Methylamine | N-methyl-5-chloro-2-thiophenesulfonamide |

| Diethylamine | N,N-diethyl-5-chloro-2-thiophenesulfonamide |

| Aniline | N-phenyl-5-chloro-2-thiophenesulfonamide |

This uncatalyzed, one-pot synthesis of heterocyclic sulfonamides highlights the utility of this compound as a valuable building block in the construction of complex, biologically relevant molecules.

Influence of Substituents and Structural Features on the Reactivity and Selectivity of Thienylzinc Bromides

Steric and Electronic Effects in Cross-Coupling Reactions

The substituents on an aromatic ring significantly affect the reactivity and orientation of coupling reactions by altering the electron density of the ring and imposing steric constraints. scribd.comlumenlearning.com These principles are directly applicable to thienylzinc bromides in cross-coupling reactions like the Negishi coupling.

Electronic Effects: The electronic nature of substituents on the thienyl ring governs the nucleophilicity of the organozinc reagent.

Electron-Donating Groups (EDGs): Groups like methyl or methoxy (B1213986) increase the electron density on the thiophene (B33073) ring. This enhanced electron richness makes the organozinc compound a more potent nucleophile, which can accelerate the transmetalation step in the catalytic cycle of a cross-coupling reaction. lumenlearning.com

Steric Effects: The size and position of substituents near the carbon-zinc bond create steric hindrance, which can impact the approach of the catalyst and the coupling partner.

Bulky substituents adjacent to the organozinc group can hinder the oxidative addition and transmetalation steps of the cross-coupling cycle. rsc.org This can lead to lower reaction rates and yields. However, in some cases, bulky ligands on the catalyst, such as biaryldialkyl monophosphines (Buchwald ligands), are intentionally used to facilitate reductive elimination and achieve high efficiency, especially with sterically hindered substrates. rsc.orgorganic-chemistry.org The interplay between the steric properties of the substrate and the catalyst's ligands is critical for optimizing reaction outcomes. researchgate.net

The following table illustrates the general influence of substituent electronic effects on reaction rates.

| Substituent Type on Thienyl Ring | Electronic Effect | Impact on Ring Nucleophilicity | Expected Effect on Cross-Coupling Rate |

| -CH₃ (Methyl) | Electron-Donating | Increase | Accelerate |

| -OCH₃ (Methoxy) | Electron-Donating | Increase | Accelerate |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline |

| -Cl (Chloro) | Electron-Withdrawing | Decrease | Deccelerate |

| -NO₂ (Nitro) | Electron-Withdrawing | Decrease | Deccelerate |

Functional Group Tolerance and Chemoselectivity of 5-Chloro-2-thienylzinc Bromide Reactions

A key advantage of organozinc reagents like this compound in Negishi cross-coupling reactions is their high degree of functional group tolerance. chem-station.com This allows for the coupling of complex molecules without the need for extensive use of protecting groups, leading to more efficient and atom-economical syntheses. nih.govnih.gov

The combination of chlorine and zinc within the structure of this compound enhances its reactivity and selectivity compared to similar compounds. smolecule.com Research has demonstrated that Negishi couplings are compatible with a wide array of functional groups that might react with more reactive organometallic reagents like organolithium or Grignard reagents. chem-station.com Tolerated functional groups often include esters, nitriles, ketones, acetals, ethers, amines, and even other halides like bromides and chlorides on the coupling partner. nih.govnih.govorganic-chemistry.org

For instance, studies have shown successful coupling of organozinc reagents with aryl halides containing sensitive functionalities. An alkylzinc bromide bearing an acetal (B89532) functional group was shown to be well-tolerated in a Negishi coupling. nih.gov Similarly, the reaction is compatible with halogenated arylzinc nucleophiles. nih.gov This high tolerance is crucial for late-stage functionalization in the synthesis of complex molecules. nih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The balanced reactivity of this compound allows it to react selectively. For example, it can couple with an aryl bromide in the presence of a less reactive aryl chloride on the same molecule, or it can be designed to react at a C-Br bond while leaving a more electrophilic B-Cl bond untouched under specific catalytic conditions. nih.gov

The table below provides examples of functional groups that are generally tolerated in Negishi cross-coupling reactions involving organozinc reagents like this compound.

| Functional Group | Tolerance in Negishi Coupling | Typical Coupling Partner |

| Ester (-COOR) | High | Aryl Halides |

| Nitrile (-CN) | High | Aryl Halides |

| Aldehyde (-CHO) | High | Aryl Halides |

| Ketone (-COR) | High | Aryl Halides |

| Acetal (-C(OR)₂) | High | Aryl Halides |

| Amine (-NR₂) | High | Aryl Halides |

| Imide | High | Aryl Halides |

| Other Halides (Cl, Br) | Moderate to High | Aryl Halides |

Site-Selective Oxidative Addition and Its Impact on Reaction Outcomes

The synthesis of specific thienylzinc bromide isomers, such as this compound, often begins with a di- or poly-halogenated thiophene. The ability to achieve site-selective oxidative addition of zinc into one specific carbon-halogen bond is critical for obtaining the desired organozinc reagent without contamination from other isomers.

A facile protocol has been developed for the preparation of reagents like 3-bromo-2-thienylzinc bromide and 5-bromo-2-thienylzinc bromide through the site-selective mono-oxidative addition of activated zinc into a carbon-bromine bond of dibrominated thiophenes. researchgate.net This selectivity is remarkable, especially when the C-Br bonds are chemically similar. The precise control over which C-Br bond reacts with zinc is crucial as it directly determines the structure of the final product after the subsequent cross-coupling reaction. researchgate.net

The outcome of the reaction is therefore heavily impacted by this initial step. If the oxidative addition is not site-selective, a mixture of organozinc isomers will be formed, leading to a mixture of products that can be difficult to separate. The development of methods using activated zinc (Rieke zinc) has been instrumental in achieving high selectivity in these transformations. researchgate.net

This principle of selective activation is a cornerstone of modern synthetic strategy. In a related example, a palladium catalyst system was shown to selectively activate a C3–Br bond in the presence of a more electrophilic B–Cl bond for a Negishi cross-coupling. nih.gov This demonstrates that by carefully choosing the catalyst and reaction conditions, chemists can direct the reaction to a specific site, ensuring the desired outcome. The ability to perform such site-selective transformations allows for the efficient construction of highly functionalized and complex heterocyclic molecules. nih.govresearchgate.net

Advanced Methodological Developments in Organozinc Chemistry Relevant to 5 Chloro 2 Thienylzinc Bromide

Continuous Flow Synthesis of Organozinc Reagents and Their Downstream Applications

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processes, particularly for the synthesis of unstable and reactive compounds like organozinc reagents. vapourtec.comvapourtec.com The on-demand synthesis of organozinc halides in continuous flow systems mitigates risks associated with their instability, exothermicity, and water sensitivity. vapourtec.comnih.gov

The general approach for the continuous flow synthesis of organozinc reagents involves passing a solution of an organic halide through a packed-bed reactor containing zinc. researchgate.net This methodology can be directly applied to the synthesis of 5-Chloro-2-thienylzinc bromide from 2-bromo-5-chlorothiophene. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for a highly reproducible and scalable synthesis. vapourtec.com

A key advantage of continuous flow synthesis is the ability to directly couple the formation of the organozinc reagent with a subsequent reaction in a "telescoped" process. researchgate.net This minimizes the handling and storage of the sensitive organozinc intermediate. For this compound, this is particularly relevant for its application in Negishi cross-coupling reactions. The effluent from the zinc-packed reactor, containing the freshly synthesized this compound, can be directly mixed with a solution of an aryl halide and a palladium catalyst in a second flow reactor to yield the desired cross-coupled product. researchgate.net This integrated approach not only improves safety and efficiency but can also lead to higher yields and purities of the final product. researchgate.net

| Parameter | Typical Range/Value | Benefit in Continuous Flow |

| Residence Time | Seconds to minutes | Precise control over reaction extent, minimizing byproduct formation. |

| Temperature | 25-80 °C | Excellent heat transfer allows for safe operation at higher temperatures, accelerating the reaction. |

| Concentration | 0.1 - 1.0 M | Consistent concentration of the generated reagent leads to reproducible downstream reactions. |

| Yield of Organozinc | > 85% | High efficiency in the formation of the organozinc reagent. |

| Throughput | Up to several moles per hour | Enables scalable production from laboratory to industrial quantities. |

This table presents typical parameters and benefits for the continuous flow synthesis of organozinc reagents, which are applicable to the synthesis of this compound.

Strategies for Handling Air and Moisture Sensitivity of Thienylzinc Bromides

Organozinc compounds, including this compound, are known for their sensitivity to air and moisture. nih.gov Proper handling techniques are therefore essential to ensure the integrity of the reagent and the safety of the operator. The use of an inert atmosphere, typically nitrogen or argon, is a fundamental requirement for all manipulations involving thienylzinc bromides.

Standard laboratory techniques for handling air-sensitive reagents, such as the use of Schlenk lines or gloveboxes, are employed to prevent exposure to the atmosphere. All glassware must be rigorously dried, and solvents should be anhydrous. When transferring solutions of this compound, gas-tight syringes or cannulas are used to maintain an inert environment.

In the context of continuous flow synthesis, the enclosed nature of the reactor system provides an inherent advantage in managing air and moisture sensitivity. The reagent is generated and consumed within a sealed system, minimizing its exposure to the atmosphere. researchgate.net

Should a spill occur, it is crucial to avoid direct contact with water. The spill should be covered with a dry, inert absorbent material such as sand or vermiculite. For the quenching of residual thienylzinc bromide, a slow addition of a proton source, such as isopropanol, is recommended, often at reduced temperatures to control the exothermic reaction.

| Technique/Precaution | Purpose | Application to Thienylzinc Bromides |

| Inert Atmosphere (N₂ or Ar) | Prevents reaction with O₂ and H₂O. | Essential for all storage and handling. |

| Schlenk Line/Glovebox | Provides a controlled, inert environment for manipulations. | Standard equipment for laboratory-scale use. |

| Anhydrous Solvents and Glassware | Prevents decomposition of the reagent. | Critical for maintaining the reagent's reactivity. |

| Syringe and Cannula Transfers | Enables transfer of the reagent solution without atmospheric exposure. | Standard procedure for moving the reagent between vessels. |

| Quenching with Isopropanol | Safely neutralizes the reactive organozinc compound. | Recommended for disposal of residual reagent. |

This table outlines key strategies and their importance in the safe handling of air and moisture-sensitive thienylzinc bromides.

Future Directions and Emerging Research Avenues in Thienylzinc Bromide Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The majority of cross-coupling reactions involving thienylzinc reagents have traditionally relied on palladium catalysts. youtube.com While effective, the high cost and potential toxicity of palladium have spurred research into alternative catalytic systems. The future in this area lies in the adoption of more abundant, cost-effective, and environmentally benign metals, as well as entirely new catalyst designs.

Recent studies have demonstrated the efficacy of cobalt and nickel complexes as powerful catalysts for cross-coupling reactions. researchgate.netresearchgate.net For instance, a simple system composed of cobalt (II) bromide (CoBr₂) and a bipyridine ligand can facilitate the preparation of functionalized arylzinc compounds under mild conditions. researchgate.net These first-row transition metals offer a practical alternative to palladium, often providing excellent yields for a variety of functionalized aryl- and thienylzinc species. researchgate.netscite.ai Nickel-catalyzed cross-coupling reactions have also shown remarkable efficiency, particularly in reactions involving sp³-hybridized carbon centers, expanding the scope beyond traditional sp²-sp² couplings. princeton.edu

A groundbreaking area of research is the development of Geminal Atomic Catalysts (GACs). sciencedaily.com One such novel catalyst features two copper ions held in close proximity (approximately 0.4 nanometers) on a polymeric carbon nitride support. sciencedaily.com This unique structure allows the two metal cores to work in concert, enhancing efficiency and selectivity in cross-coupling reactions. sciencedaily.com These GACs are not only highly efficient but are also recoverable and reusable, significantly reducing metal contamination and waste. sciencedaily.com Furthermore, their application has been shown to lower the carbon footprint of chemical reactions by a factor of ten compared to conventional catalysts. sciencedaily.com

| Catalyst System | Metal Center | Key Advantages | Relevant Reactions |

| Cobalt-Bipyridine | Cobalt | Cost-effective, mild reaction conditions, air and moisture stable. researchgate.net | Preparation of functionalized aryl- and thienylzinc species. researchgate.netscite.ai |

| Nickel-Diazadiene | Nickel | Catalyzes zinc insertion into C-O and C-X bonds. researchgate.net | Cross-coupling of sp³ carbon centers. princeton.edu |

| Geminal Atomic Catalysts (GACs) | Copper | High efficiency, reusability, low environmental impact, dynamic and adaptable structure. sciencedaily.com | Cross-coupling with bromide substrates for pharmaceutical synthesis. sciencedaily.com |

| Zinc Bromide (ZnBr₂) | Zinc | Lewis acid promoter, chemo-selective, readily available. bohrium.comresearchgate.net | C-N bond formation, synthesis of heterocyclic scaffolds. bohrium.comresearchgate.net |

The intrinsic Lewis acidity of zinc (II) bromide itself is also being explored for catalytic applications, promoting various organic transformations without the need for an additional transition metal catalyst. bohrium.comresearchgate.net

Development of Asymmetric Transformations Utilizing Chiral Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. mdpi.com A significant future direction for thienylzinc bromide chemistry is the development of asymmetric cross-coupling reactions. This is achieved by employing chiral ligands that coordinate to the metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. mdpi.comyoutube.com

The enantioselective addition of organozinc reagents to aldehydes is a well-established method for producing optically active secondary alcohols. mdpi.com Research is focused on designing and synthesizing novel chiral ligands to improve enantioselectivity. Pinane-based chiral aminodiols, derived from naturally occurring (−)-β-pinene, have been successfully used as catalysts in the addition of diethylzinc (B1219324) to various aldehydes, achieving moderate to good enantioselectivities. mdpi.com The development of practical, one-pot protocols is a key goal, enabling the synthesis of enantioenriched diaryl- and diheteroarylmethanols from readily available aryl bromides. nih.gov

A significant challenge has been the extension of these methods to heteroaryl organometallics, which can be unstable. nih.gov Recent breakthroughs have shown that using EtZnCl for the transmetalation step allows the reaction to proceed at low temperatures, preserving the integrity of heteroaryl zinc intermediates like 2-thienylzinc species. nih.gov This enables their successful and highly enantioselective addition to aldehydes, opening the door to the catalytic and asymmetric synthesis of complex diheteroarylmethanols with enantiomeric excesses (ee) often exceeding 90%. nih.gov

| Chiral Ligand Type | Transformation | Key Feature | Achieved Enantioselectivity |

| Pinane-based Aminodiols | Addition of diethylzinc to aldehydes | Derived from natural chiral terpenes. mdpi.com | Up to 87% ee. mdpi.com |

| N-α-pyridylmethyl-β-amino alcohols | Addition of diethylzinc to aromatic aldehydes | Efficient two-step synthesis from β-amino alcohols. | Up to 98.3% ee. |

| MIB-based Amino Alcohols | Arylation and heteroarylation of aldehydes | Enables one-pot reaction from aryl/heteroaryl bromides. nih.gov | 81-99% ee. nih.gov |

| Chiral P,N-ligands | Michael difluoromethylation | Used with copper catalysts for C-C bond formation. mdpi.com | Around 80% ee. mdpi.com |

Future work will likely focus on creating a broader library of robust chiral ligands that are effective for a wider range of thienylzinc reagents and reaction partners, including the development of catalysts for transformations beyond additions, such as asymmetric cross-coupling reactions. mdpi.com

Expansion of Reaction Scope for Complex Molecular Architectures

While the primary application of 5-Chloro-2-thienylzinc bromide has been in cross-coupling reactions to form biaryl linkages, a major avenue of future research is to harness its reactivity for the synthesis of more complex molecular architectures. smolecule.comnih.gov This involves expanding the scope of reaction partners and developing tandem or multi-component reactions to build molecular complexity rapidly.

The versatility of organozinc reagents allows them to be used in the synthesis of diverse structures, from medicinally relevant heterocyclic scaffolds to advanced materials. smolecule.commdpi.com For example, thienylzinc reagents are intermediates in the synthesis of polymers used in organic electronics, such as transistors and solar cells. Their controlled reactivity is crucial for building well-defined polymeric chains.

The construction of molecules with multiple functional groups and stereocenters is a key objective. Research into the synthesis of acyclic, non-adjacent 1,3-stereogenic centers, which are common motifs in bioactive molecules, represents a significant challenge and a frontier in organic synthesis. nih.gov New catalytic methods are being developed that could potentially utilize thienylzinc reagents to access these complex structures. Furthermore, the development of cross-electrophile coupling reactions allows for the formation of Csp³–Csp³ bonds, moving beyond traditional aromatic chemistry and enabling the connection of aliphatic fragments. princeton.edu This opens up possibilities for incorporating the 5-chloro-2-thienyl moiety into saturated, three-dimensional molecular frameworks that are increasingly sought after in drug discovery.

| Target Architecture | Synthetic Goal | Role of Thienylzinc Reagent |

| Functional Polymers | Materials for organic electronics (e.g., solar cells). | Serves as a monomeric building block for polymerization. |

| Diheteroarylmethanols | Chiral intermediates for pharmaceuticals. nih.gov | Acts as a nucleophile in asymmetric addition to heteroaryl aldehydes. nih.gov |

| Polyfunctional Diarylmethanes | Scaffolds for medicinal chemistry. researchgate.net | Couples with benzylic zinc reagents under cobalt catalysis. researchgate.net |

| Thiazolidine Derivatives | Bioactive heterocyclic compounds. nih.gov | Potential precursor for constructing parts of the heterocyclic ring system. |

| Molecules with 1,3-Stereocenters | Complex acyclic structures found in natural products. nih.gov | Potential coupling partner in novel asymmetric catalytic reactions. nih.gov |

The continued development of new catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly expand the synthetic toolbox, allowing chemists to employ reagents like this compound in the efficient and precise construction of the next generation of complex functional molecules.

常见问题

Q. How is 5-Chloro-2-thienylzinc bromide synthesized, and what are the critical reaction parameters?

Synthesis typically involves transmetallation of a 5-chloro-2-thienyl Grignard reagent (prepared from 5-chloro-2-bromothiophene and magnesium) with anhydrous ZnBr₂. Critical parameters include maintaining low temperatures (0–20°C), using dry tetrahydrofuran (THF) as the solvent, and stoichiometric control of ZnBr₂ to avoid overmetallation. Purity is assessed via iodometric titration of active zinc content .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Q. What are the storage and handling protocols for this compound?

Store under inert atmosphere (Ar/N₂) at −20°C in anhydrous THF. Avoid moisture and protic solvents. Periodic titration monitors degradation .

Q. What common impurities arise during synthesis, and how are they quantified?

Residual magnesium salts (from Grignard precursors) and oxidized thienyl species.

- ICP-OES quantifies Mg.

- GC-MS identifies organic impurities. Purification via cannula filtration under inert conditions .

Advanced Research Questions

Q. How do solvent polarity and temperature influence stability and reactivity in cross-coupling reactions?

Low-polarity solvents (e.g., THF) stabilize the reagent by minimizing decomposition. Elevated temperatures (>0°C) accelerate ligand exchange but risk side reactions. Kinetic studies using in situ NMR or IR spectroscopy optimize conditions .

Q. What strategies mitigate competing side reactions in Negishi couplings?

- Pre-activation with catalytic Pd(0) (e.g., Pd(PPh₃)₄) enhances selectivity.

- Slow reagent addition and low temperatures (−20°C) suppress homocoupling.

- GC-MS monitors byproducts (e.g., biaryl derivatives) for iterative optimization .

Q. How does the chloro substituent affect nucleophilicity in arylations?

The electron-withdrawing chloro group at position 5 reduces electron density at the zinc-bound carbon, decreasing nucleophilicity. Hammett σₚ analysis correlates with coupling efficiency, requiring adjusted Pd catalyst loadings (e.g., XPhos Pd G3) .

Q. Can computational methods predict optimal ligand environments for catalytic cycles?

DFT studies (B3LYP/6-31G*) model ligand-zinc interactions, identifying steric/electronic effects on transmetallation barriers. Experimental turnover frequency (TOF) data validate predictions .

Methodological Notes

- Synthetic Optimization : Compare solvent systems (THF vs. Et₂O) and zinc sources (ZnBr₂ vs. ZnCl₂) to assess yield and stability .

- Analytical Validation : Use capillary electrophoresis (optimized via multivariate design) for bromide quantification in complex matrices .

- Stability Studies : Monitor decomposition kinetics under varying humidity levels using TGA and NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。